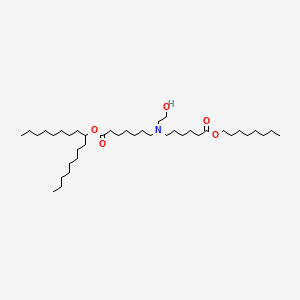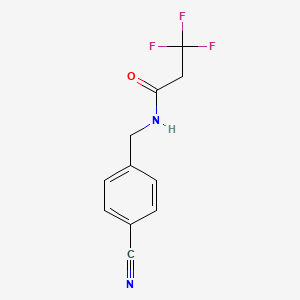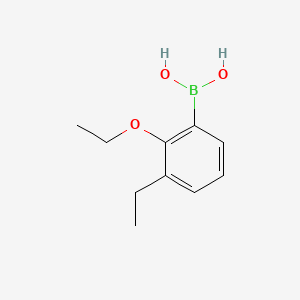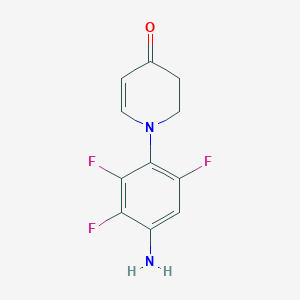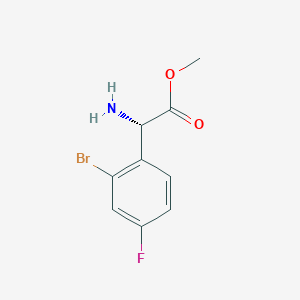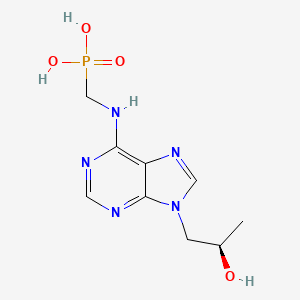
(R)-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base linked to a hydroxypropyl group and a phosphonic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the purine base.
Attachment of the Phosphonic Acid Moiety:
Industrial Production Methods
Industrial production of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group or the phosphonic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives, while reduction of the phosphonic acid group can produce phosphine oxides.
科学研究应用
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA and RNA synthesis. The phosphonic acid moiety can also interact with metal ions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): A purine nucleotide with a similar purine base structure but different functional groups.
Phosphonoacetic Acid: Contains a phosphonic acid group but lacks the purine base.
9-(2-Hydroxypropyl)adenine: Similar hydroxypropyl group attached to a purine base but without the phosphonic acid moiety.
Uniqueness
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid is unique due to its combination of a purine base, hydroxypropyl group, and phosphonic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C9H14N5O4P |
|---|---|
分子量 |
287.21 g/mol |
IUPAC 名称 |
[[9-[(2R)-2-hydroxypropyl]purin-6-yl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(15)2-14-4-12-7-8(10-3-11-9(7)14)13-5-19(16,17)18/h3-4,6,15H,2,5H2,1H3,(H,10,11,13)(H2,16,17,18)/t6-/m1/s1 |
InChI 键 |
POHXYSQJAPHNGL-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCP(=O)(O)O)O |
规范 SMILES |
CC(CN1C=NC2=C(N=CN=C21)NCP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)

![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
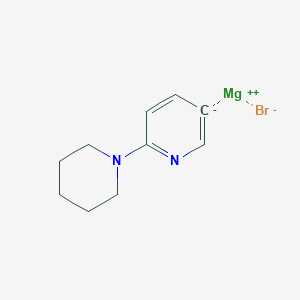
![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
